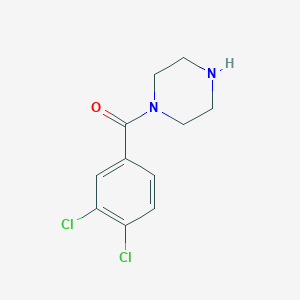

1-(3,4-Dichlorobenzoyl)piperazine

Description

Contextual Significance within Organic and Medicinal Chemistry Research

1-(3,4-Dichlorobenzoyl)piperazine serves as a crucial intermediate and building block in the synthesis of a variety of more complex molecules with potential biological activities. Its structure, featuring a dichlorinated benzene (B151609) ring attached to a piperazine (B1678402) moiety, offers multiple points for chemical modification, making it a versatile scaffold in drug discovery and materials science. The presence of the dichlorobenzoyl group can influence the electronic properties and binding affinities of derivative compounds, a key consideration in the design of targeted therapeutic agents.

The synthesis of derivatives from this compound often involves reactions at the secondary amine of the piperazine ring. This allows for the introduction of diverse functional groups, leading to the generation of large libraries of compounds for screening purposes. For instance, researchers have synthesized series of compounds by reacting this intermediate with various sulfonyl chlorides, acyl chlorides, and other electrophilic reagents to explore their potential as antimicrobial, antifungal, and anticancer agents. researchgate.netnih.gov

| Property | Value |

|---|---|

| Molecular Formula | C11H12Cl2N2O |

| Molecular Weight | 259.13 g/mol |

| CAS Number | 85693-45-8 |

Strategic Importance of Piperazine Scaffold Derivatives in Chemical Biology

The piperazine ring is a ubiquitous structural motif in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in biologically active compounds. tandfonline.comnih.gov Its strategic importance stems from several key characteristics. The two nitrogen atoms in the six-membered ring can act as hydrogen bond acceptors and donors, facilitating interactions with biological targets such as enzymes and receptors. nih.govmdpi.com This enhances the binding affinity and specificity of drug candidates. nih.gov

Furthermore, the piperazine moiety often improves the pharmacokinetic properties of a molecule, such as aqueous solubility and oral bioavailability. nih.govresearchgate.net The basic nature of the piperazine nitrogens allows for the formation of salts, which can improve a drug's formulation and delivery. The conformational flexibility of the piperazine ring can also be modulated to optimize the spatial arrangement of substituents for ideal target engagement. tandfonline.com

The versatility of the piperazine scaffold is evident in the wide array of approved drugs that contain this moiety, spanning therapeutic areas such as oncology, infectious diseases, and central nervous system disorders. researchgate.netnih.gov Its ability to be readily incorporated into molecules and modified makes it an invaluable tool for medicinal chemists in the quest for novel therapeutics. mdpi.com

| Drug Name | Therapeutic Class |

|---|---|

| Imatinib | Anticancer |

| Ciprofloxacin | Antibiotic |

| Fleroxacin | Antibiotic mdpi.com |

| Flunarizine | Vasodilator mdpi.com |

| Itraconazole | Antifungal nih.gov |

Historical Development of Dichlorobenzoyl Moieties in Compound Design Research

The systematic design of drugs can be traced back to the late 19th and early 20th centuries, with the rise of organic chemistry and the isolation of active compounds from natural sources. longdom.org The introduction of halogen atoms, such as chlorine, into organic molecules became a common strategy in medicinal chemistry to modulate the lipophilicity, metabolic stability, and electronic character of a compound.

The dichlorobenzoyl moiety, specifically, has been incorporated into various molecular frameworks to enhance their biological activity. The presence of two chlorine atoms on the benzene ring can significantly alter the molecule's interaction with its biological target. The position of the chlorine atoms (e.g., 2,4-dichloro vs. 3,4-dichloro) can have a profound impact on the compound's efficacy and selectivity. For example, the compound 1-(2,4-dichlorobenzoyl)-4-(3,4-dichlorophenyl)piperazine highlights the use of dichlorinated phenyl rings at different positions within the same molecule. uni.lu

Historically, the development of structure-activity relationships (SAR) has guided the rational design of compounds. longdom.org By systematically modifying a lead compound, such as by introducing a dichlorobenzoyl group, researchers can probe the key interactions necessary for biological activity. This iterative process of design, synthesis, and testing has been fundamental to the discovery of many modern medicines. nih.gov The use of dichlorinated aromatic rings continues to be a relevant strategy in contemporary drug design, aided by computational methods that can predict the impact of such modifications. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

(3,4-dichlorophenyl)-piperazin-1-ylmethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12Cl2N2O/c12-9-2-1-8(7-10(9)13)11(16)15-5-3-14-4-6-15/h1-2,7,14H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBCYVQSOJGFKKO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)C(=O)C2=CC(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 1 3,4 Dichlorobenzoyl Piperazine

Established Synthetic Pathways and Chemical Transformations

The foundational methods for synthesizing 1-(3,4-Dichlorobenzoyl)piperazine predominantly involve the reaction between a piperazine (B1678402) moiety and a derivative of 3,4-dichlorobenzoic acid. These methods are well-documented and widely employed in both laboratory and industrial settings.

Acylation Reactions via Carboxylic Acid Derivatives

A common and direct route to this compound is the acylation of piperazine with a reactive derivative of 3,4-dichlorobenzoic acid, most notably 3,4-dichlorobenzoyl chloride. This reaction is a classic example of nucleophilic acyl substitution.

The general procedure involves dissolving piperazine, often in an anhydrous state, in a suitable solvent like tetrahydrofuran (B95107) (THF). chemicalbook.com An excess of piperazine is typically used to favor mono-acylation and to act as a base to neutralize the hydrochloric acid byproduct. nih.govorgsyn.org The 3,4-dichlorobenzoyl chloride is then added, often dropwise, to the piperazine solution. The reaction can be carried out at room temperature or with gentle heating (reflux) to ensure completion. chemicalbook.com Upon completion, the reaction mixture is typically worked up by filtration to remove piperazine hydrochloride, followed by extraction and purification steps like crystallization or column chromatography to isolate the desired product. chemicalbook.com

A variation of this method involves the use of piperazine dihydrochloride, which is reacted with the acyl chloride in the presence of a base to liberate the free piperazine in situ.

Amide Bond Formation via Coupling Reagents

Directly reacting a carboxylic acid with an amine to form an amide is challenging due to the formation of a stable ammonium (B1175870) carboxylate salt. orgoreview.comchemistrysteps.com To overcome this, coupling reagents are employed to activate the carboxylic acid, making it more susceptible to nucleophilic attack by the amine.

Common coupling reagents for this transformation include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). chemistrysteps.compeptide.com The mechanism involves the carboxylic acid adding to the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. orgoreview.comluxembourg-bio.com This intermediate readily reacts with piperazine to form the desired amide, this compound. The byproducts of these reagents, dicyclohexylurea (DCU) from DCC and a water-soluble urea (B33335) from EDC, need to be removed from the reaction mixture. peptide.comluxembourg-bio.com DCU is often removed by filtration due to its low solubility in many organic solvents. peptide.com These reactions are typically carried out at room temperature and can provide good to high yields. chemistrysteps.com

Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used in conjunction with carbodiimides to minimize side reactions and racemization, particularly in peptide synthesis. peptide.com

Novel Approaches and Advancements in Synthesis

Recent research has focused on developing more efficient, sustainable, and cost-effective methods for the synthesis of this compound and related compounds.

Catalytic Strategies for Efficient Formation

Catalytic methods offer the potential for higher efficiency and selectivity in chemical transformations. While specific catalytic strategies for the direct synthesis of this compound are not extensively detailed in the provided search results, the broader field of piperazine synthesis and functionalization points towards potential avenues. For instance, catalytic processes are used in the synthesis of piperazine itself from starting materials like monoethanolamine (MEA) and ethylenediamine (B42938) (EDA) using various metal catalysts. researchgate.net

Furthermore, palladium-catalyzed amination reactions are a powerful tool for forming C-N bonds and have been used to prepare piperazine-containing intermediates. mdpi.com While this is more related to attaching the piperazine ring to an aryl group, the principles of catalytic activation could potentially be applied to the acylation step.

Principles of Green Chemistry in Synthesis Optimization

Green chemistry principles are increasingly being applied to pharmaceutical synthesis to reduce environmental impact. This includes the use of safer solvents, minimizing waste, and employing catalytic methods.

For the synthesis of piperazine derivatives, microwave-assisted organic synthesis (MAOS) has emerged as a green technique. jocpr.com Microwave irradiation can significantly reduce reaction times, often from hours to minutes, and in some cases, increase yields and product purity. jocpr.com This method is considered environmentally friendly due to its efficiency and reduced energy consumption.

Another green approach involves the use of heterogeneous catalysts, such as acid-activated clays (B1170129) like Maghnite-H+. researchgate.net These catalysts are environmentally benign, reusable, and can facilitate reactions in bulk (without solvent), further reducing the environmental footprint of the synthesis. researchgate.net The development of such catalytic systems for the acylation of piperazine represents a promising area for future research.

Reaction Condition Optimization and Yield Enhancement Studies

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and side reactions.

Key parameters that are often optimized include the choice of solvent, the stoichiometry of the reactants, reaction temperature, and the use of catalysts or additives. For instance, in acylation reactions, using a large excess of piperazine can help to drive the reaction towards the mono-acylated product and minimize the formation of the di-acylated byproduct. nih.gov The choice of solvent can also influence the reaction rate and the ease of product isolation. Tetrahydrofuran (THF) and dichloromethane (B109758) (DCM) are commonly used solvents. chemicalbook.comnih.gov

Studies have shown that the order of addition of reactants can also be critical. For example, adding the acyl chloride dropwise to the piperazine solution helps to maintain a low concentration of the acylating agent, which can favor mono-substitution. nih.gov In syntheses involving coupling reagents, the choice between DCC and EDC can depend on the desired work-up procedure, as the solubility of the urea byproduct differs significantly. chemistrysteps.compeptide.com

The table below summarizes a general optimization study for the synthesis of a piperazine derivative, highlighting the impact of different bases and solvents.

| Entry | Base | Solvent | Yield (%) |

| 1 | Pyridine | THF | High |

| 2 | Triethylamine (B128534) | DCM | Good |

| 3 | K2CO3 | Acetonitrile (B52724) | Moderate |

| 4 | NaH | THF | Varies |

This is a representative table based on general optimization principles found in the literature for similar reactions. nih.gov

Furthermore, techniques like sonication have been explored to mediate and accelerate reactions involving piperazine, offering an alternative to conventional stirring and heating. researchgate.net

Purification Techniques for Research-Grade Purity Assessment

Achieving research-grade purity of this compound is crucial for its application in further scientific investigations. A combination of purification techniques is typically employed to remove unreacted starting materials, byproducts, and other impurities. The assessment of purity is then carried out using various analytical methods.

Following the synthesis, the initial workup usually involves washing the reaction mixture with an aqueous basic solution to remove excess 3,4-dichlorobenzoyl chloride and the hydrochloride salt of piperazine. This is followed by extraction of the product into an organic solvent.

Column Chromatography

A primary method for the purification of this compound is column chromatography. chemicalbook.com This technique separates compounds based on their differential adsorption onto a stationary phase. For this compound, silica (B1680970) gel is a common stationary phase. The choice of eluent (mobile phase) is critical for effective separation. A gradient of solvents with increasing polarity, such as a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, is often used. The separation can be monitored by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

Recrystallization

Recrystallization is another powerful technique to enhance the purity of the compound. This method relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent or solvent system is one in which the target compound is sparingly soluble at room temperature but highly soluble at an elevated temperature, while the impurities are either highly soluble or insoluble at all temperatures. After dissolving the crude product in a minimal amount of the hot solvent, the solution is allowed to cool slowly, leading to the formation of crystals of the pure compound, leaving the impurities in the mother liquor. The selection of an appropriate solvent is determined experimentally.

Purity Assessment

To confirm the purity of the synthesized this compound, several analytical techniques are employed.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive technique for assessing the purity of a compound. sielc.com A reversed-phase column, such as a C18 column, is often used. The mobile phase typically consists of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol. youtube.com The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. google.comrsc.org The sample is vaporized and separated on a GC column, and the eluted components are then ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that can confirm the identity of the compound, while the GC chromatogram indicates its purity. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation and purity assessment of organic compounds. researchgate.net The NMR spectrum provides detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, confirming the structure of this compound and detecting any impurities with distinct NMR signals. rsc.orgpdx.eduoregonstate.edu

The following tables summarize typical parameters that could be employed for the purification and purity assessment of this compound based on methodologies for analogous compounds.

Table 1: Illustrative Column Chromatography Parameters for Purification

| Parameter | Value |

| Stationary Phase | Silica Gel (230-400 mesh) |

| Mobile Phase | Hexane/Ethyl Acetate Gradient (e.g., 9:1 to 1:1) |

| Monitoring | Thin-Layer Chromatography (TLC) |

| Visualization | UV light (254 nm) |

Table 2: Representative HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile/Water with 0.1% Formic Acid (Gradient) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 30 °C |

Table 3: General GC-MS Parameters for Purity and Identity Confirmation

| Parameter | Condition |

| Column | Capillary Column (e.g., DB-5ms, 30 m x 0.25 mm) |

| Carrier Gas | Helium |

| Injection Mode | Splitless |

| Oven Program | Temperature gradient (e.g., 100 °C to 280 °C) |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Detector | Mass Spectrometer (scanning a relevant m/z range) |

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm, relative to TMS)

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic-H | 7.4 - 7.8 | - |

| Piperazine-H (proximal to C=O) | ~ 3.8 | ~ 45 |

| Piperazine-H (distal to C=O) | ~ 3.0 | ~ 48 |

| Aromatic-C (C-Cl) | - | ~ 132-135 |

| Aromatic-C (C-H) | - | ~ 127-131 |

| Aromatic-C (C-C=O) | - | ~ 135-138 |

| Carbonyl-C | - | ~ 169 |

Advanced Structural Characterization and Spectroscopic Analysis of 1 3,4 Dichlorobenzoyl Piperazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural and Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure and conformational dynamics of 1-(3,4-Dichlorobenzoyl)piperazine in solution.

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, provide fundamental information about the chemical environment of the hydrogen and carbon atoms within the molecule. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the dichlorophenyl ring and the protons of the piperazine (B1678402) ring. The aromatic protons would appear as complex multiplets in the downfield region due to chlorine substitution. The piperazine protons typically exhibit signals in the aliphatic region, often broadened or split into multiple sets due to conformational dynamics.

The ¹³C NMR spectrum complements the ¹H data by showing signals for each unique carbon atom. Key signals include those for the carbonyl carbon of the amide group, the aromatic carbons (with shifts influenced by the chlorine atoms), and the carbons of the piperazine ring.

Two-dimensional (2D) NMR experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed to establish connectivity. COSY identifies proton-proton couplings, HSQC correlates protons to their directly attached carbons, and HMBC reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for unambiguously assigning the signals of the dichlorobenzoyl and piperazine fragments.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: Specific experimental data for this exact compound is not readily available. These are predicted values based on the analysis of similar structures.

| Atom Type | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Aromatic CH | 7.3 - 7.7 | 128 - 135 |

| Piperazine CH₂ (adjacent to C=O) | 3.6 - 3.9 | ~45 |

| Piperazine CH₂ (adjacent to NH) | 2.8 - 3.1 | ~50 |

| Carbonyl C=O | - | ~170 |

The structure of this compound contains an amide linkage between the dichlorobenzoyl group and the piperazine ring. Due to the partial double bond character of the C-N amide bond, rotation around it is restricted. nih.govresearchgate.net This restriction gives rise to the existence of different conformers in solution, which can be observed by NMR. nih.gov At room temperature, this restricted rotation can cause broadening of the NMR signals for the piperazine protons adjacent to the amide nitrogen.

Dynamic NMR (DNMR) studies, which involve recording spectra at various temperatures, can be used to study this conformational exchange. nih.govresearchgate.net As the temperature is increased, the rate of rotation around the amide bond increases. At a specific temperature, known as the coalescence temperature, the separate signals for the conformers merge into a single, averaged signal. nih.gov By analyzing the spectra at different temperatures, it is possible to calculate the Gibbs free energy of activation (ΔG‡) for the rotational barrier. researchgate.net For similar N-benzoyl piperazine compounds, these energy barriers have been calculated to be in the range of 61–68 kJ/mol, indicating a significant energy requirement for the rotation. researchgate.net A second conformational process, the chair-to-chair inversion of the piperazine ring, also occurs, which can further complicate the NMR spectra. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

In the solid state, molecules of this compound are expected to adopt specific packing arrangements influenced by intermolecular forces. Studies on closely related 4-(halobenzoyl)piperazine derivatives show that the piperazine ring consistently adopts a stable chair conformation. nih.gov The bulky dichlorobenzoyl substituent would likely occupy an equatorial position on the piperazine ring to minimize steric hindrance. nih.gov

Polymorphism, the ability of a compound to exist in more than one crystal form, is a possibility for this compound. Different polymorphs would exhibit distinct crystal packing and intermolecular interactions, leading to variations in physical properties.

Furthermore, the piperazine moiety is a common building block in the design of co-crystals. nih.govmdpi.com Co-crystallization involves combining the target molecule with a suitable co-former to create a new crystalline solid with potentially improved properties, such as solubility or stability. nih.gov The N-H group of the piperazine ring can form robust hydrogen bonds with co-formers containing hydrogen bond acceptors, such as carboxylic acids or other amides. nih.gov The formation of a co-crystal with this compound could be a viable strategy to modulate its physicochemical characteristics. nih.govmdpi.com

Vibrational Spectroscopy (FT-IR and Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the molecule and to obtain a unique "fingerprint" spectrum. A normal coordinate analysis of the parent piperazine molecule has been used to assign its fundamental vibrational modes. niscpr.res.in

The FT-IR and Raman spectra of this compound would be dominated by several characteristic bands. The most prominent would be the strong stretching vibration of the amide carbonyl group (C=O), typically appearing in the region of 1630-1680 cm⁻¹. mdpi.commdpi.com Other key vibrations include:

Aromatic Ring: C-H stretching vibrations above 3000 cm⁻¹, and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Piperazine Ring: C-H stretching vibrations (symmetric and asymmetric) between 2800 and 3000 cm⁻¹. The N-H stretching of the secondary amine would appear as a moderate band around 3300-3400 cm⁻¹. mdpi.com C-N stretching bands are also expected in the fingerprint region (1000-1300 cm⁻¹). researchgate.net

Dichloro Substituents: C-Cl stretching vibrations typically produce strong bands in the lower frequency region of the spectrum.

These spectroscopic techniques are complementary and provide a comprehensive vibrational profile of the molecule.

Table 2: Characteristic Vibrational Frequencies for this compound

| Wavenumber (cm⁻¹) | Assignment | Functional Group |

| ~3350 | N-H Stretch | Secondary Amine (Piperazine) |

| >3000 | C-H Stretch | Aromatic Ring |

| 2800 - 3000 | C-H Stretch | Piperazine Ring |

| 1630 - 1680 | C=O Stretch | Amide |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| <850 | C-Cl Stretch | Dichlorophenyl Group |

High-Resolution Mass Spectrometry for Exact Mass and Fragmentation Pathway Analysis of this compound

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous identification and structural elucidation of chemical compounds. In the case of this compound, HRMS provides the capability to determine its elemental composition through highly accurate mass measurements of the molecular ion. Furthermore, tandem mass spectrometry (MS/MS) experiments allow for the detailed investigation of its fragmentation pathways, offering definitive structural confirmation.

Exact Mass Determination

The initial step in the HRMS analysis is the precise measurement of the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺. The theoretical exact mass of this ion can be calculated based on the elemental composition of this compound, which is C₁₁H₁₂Cl₂N₂O. The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular ion, with the [M]+, [M+2]+, and [M+4]+ peaks appearing in an approximate ratio of 9:6:1, which is a key signature for dichloro-substituted compounds.

Table 1: Theoretical Exact Mass of the Protonated Molecular Ion of this compound

| Ion Formula | Theoretical Exact Mass (m/z) |

| [C₁₁H₁₃³⁵Cl₂N₂O]⁺ | 275.0405 |

| [C₁₁H₁₃³⁵Cl³⁷ClN₂O]⁺ | 277.0375 |

| [C₁₁H₁₃³⁷Cl₂N₂O]⁺ | 279.0346 |

Note: The table displays the theoretical monoisotopic mass for the protonated molecule and its isotopic variants containing the stable isotopes of chlorine, ³⁵Cl and ³⁷Cl.

Fragmentation Pathway Analysis

The structural backbone of this compound, consisting of a dichlorobenzoyl moiety linked to a piperazine ring, dictates its fragmentation behavior under collision-induced dissociation (CID) in the mass spectrometer. The primary site of cleavage is the robust amide bond, a common fragmentation pathway for N-acylpiperazines and related amide compounds. nih.govrsc.org This cleavage leads to the formation of two principal fragment ions.

The major fragmentation pathways are proposed as follows:

Cleavage of the Amide Bond: The most prominent fragmentation pathway involves the cleavage of the C-N bond of the amide linkage. This heterolytic cleavage results in the formation of the highly stable 3,4-dichlorobenzoyl cation. This ion is resonance-stabilized and is often the base peak in the mass spectrum of such compounds. youtube.com The other product of this cleavage is the neutral piperazine molecule.

Fragmentation of the Piperazine Ring: The protonated piperazine ring or its fragments can also be observed. Cleavage within the piperazine ring typically leads to the loss of ethyleneimine or related smaller fragments.

Table 2: Proposed Major Fragment Ions of this compound in HRMS/MS

| Proposed Fragment Ion | Chemical Formula | Theoretical Exact Mass (m/z) | Fragmentation Pathway |

| 3,4-Dichlorobenzoyl cation | [C₇H₃Cl₂O]⁺ | 172.9559 | Cleavage of the amide C-N bond |

| Protonated Piperazine | [C₄H₁₁N₂]⁺ | 87.0917 | Cleavage of the amide C-N bond |

| Fragment from Piperazine ring | [C₂H₅N]⁺• | 43.0417 | Ring opening and cleavage of piperazine |

The analysis of these characteristic fragment ions provides conclusive evidence for the presence of both the 3,4-dichlorobenzoyl and the piperazine structural units within the molecule, thereby confirming the identity of this compound. The high mass accuracy of the fragment ions, as determined by HRMS, further solidifies the structural assignment.

Computational Chemistry and Molecular Modeling of 1 3,4 Dichlorobenzoyl Piperazine

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and reactivity of 1-(3,4-dichlorobenzoyl)piperazine. researchgate.net These calculations often utilize basis sets like B3LYP/6-31G(d,p) to optimize the molecular geometry and compute various electronic parameters. researchgate.net

A key aspect of these studies is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and the resulting HOMO-LUMO energy gap (ΔE) are fundamental descriptors of a molecule's kinetic stability and chemical reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity, as less energy is required for electronic excitation. researchgate.netresearchgate.net

Global reactivity descriptors derived from HOMO and LUMO energies provide a quantitative measure of the molecule's reactivity. researchgate.netirjweb.com These descriptors include ionization potential, electron affinity, electronegativity, chemical hardness, and softness. researchgate.net For instance, a higher chemical hardness, indicated by a larger HOMO-LUMO gap, points to lower reactivity and greater stability. irjweb.com The distribution of these frontier orbitals across the molecule can pinpoint the likely sites for electrophilic and nucleophilic attack. irjweb.com

The molecular electrostatic potential (MEP) surface is another valuable output of quantum chemical calculations. It visually represents the charge distribution on the molecule's surface, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which is crucial for understanding intermolecular interactions. researchgate.netnih.gov

Table 1: Calculated Electronic Properties and Global Reactivity Descriptors

| Parameter | Description | Typical Significance |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the ability to donate an electron. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the ability to accept an electron. |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. researchgate.netwuxibiology.com |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I+A)/2 | A measure of the power of an atom or group to attract electrons. researchgate.net |

| Chemical Hardness (η) | (I-A)/2 | Measures resistance to charge transfer. researchgate.net |

| Chemical Softness (S) | 1/(2η) | The reciprocal of hardness, indicating higher reactivity. researchgate.net |

| Electrophilicity Index (ω) | μ²/2η (where μ is chemical potential) | Quantifies the electrophilic power of a molecule. researchgate.net |

Note: The specific values for this compound would be obtained from detailed computational studies.

Conformational Analysis via Molecular Mechanics and Dynamics Simulations

The flexibility of the piperazine (B1678402) ring and the rotational freedom around the amide bond necessitate a thorough conformational analysis to understand the three-dimensional structure of this compound. Molecular mechanics force fields, such as MMFF94, and quantum mechanical methods are employed to explore the potential energy surface and identify stable conformers. nih.govresearchgate.net

Molecular dynamics (MD) simulations provide a dynamic view of the molecule's behavior over time, considering solvent effects and temperature. nih.gov These simulations can reveal the conformational changes the molecule undergoes in a biological environment, such as the opening and closing of domains upon ligand binding. nih.gov For piperazine derivatives, MD simulations can help understand the stability of different conformations and their interactions with surrounding molecules, which is critical for predicting how they might fit into a receptor's binding site. researchgate.net

Molecular Docking Studies with Representative Macromolecular Receptors (Purely theoretical, in silico focus)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov For this compound and its analogs, docking studies can identify potential macromolecular targets and elucidate the key interactions driving binding affinity.

In these in silico experiments, the 3D structure of the ligand is placed into the binding site of a target protein. The process involves sampling a large number of possible conformations and orientations of the ligand and scoring them based on a force field that estimates the binding energy. researchgate.net Successful docking studies can reveal specific interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and amino acid residues in the receptor's active site. researchgate.net For instance, research on related compounds has shown that piperazine moieties can be involved in crucial interactions within the binding pockets of various enzymes. nih.gov

These theoretical studies are invaluable for hypothesis generation in drug discovery, suggesting which structural modifications to the this compound scaffold might enhance binding to a particular target. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to correlate the chemical structure of a series of compounds with their biological activity. nih.gov For structural analogues of this compound, QSAR models can be developed to predict the activity of new, unsynthesized compounds. mdpi.com

The process involves generating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (like HOMO/LUMO energies), steric, hydrophobic, or topological. mdpi.com Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that relates these descriptors to the observed biological activity. nih.gov

A robust QSAR model, validated by both internal and external test sets, can provide valuable insights into the structure-activity relationship. nih.gov For example, a model might reveal that increased hydrophobicity in a certain region of the molecule is positively correlated with activity, while steric bulk in another area is detrimental. This information is crucial for the rational design of more potent analogues of this compound. mdpi.com

Mechanistic Investigations of 1 3,4 Dichlorobenzoyl Piperazine Interactions in Model Systems in Vitro and in Silico

Receptor Binding Affinity Studies in Recombinant Protein Systems

No studies detailing the receptor binding affinity of 1-(3,4-Dichlorobenzoyl)piperazine in recombinant protein systems were identified. Consequently, no data on its affinity for specific receptors (e.g., dopamine, serotonin, adrenergic receptors) or its selectivity profile is available.

Enzyme Inhibition Kinetics in Cell-Free Assays

There is no available research on the enzyme inhibition kinetics of this compound. This includes a lack of data on its potential inhibitory effects on various enzyme classes, such as kinases, proteases, or others, in cell-free assay systems. Therefore, parameters like IC₅₀ or Kᵢ values for this compound have not been documented.

Allosteric Modulation and Modulator Characterization in Biochemical Assays

No studies have been published that investigate or characterize this compound as a potential allosteric modulator of any receptor or enzyme. As such, there is no information regarding its capacity to act as a positive or negative allosteric modulator in biochemical assays.

Target Engagement Studies using Biophysical Techniques (e.g., SPR, MST, purely in vitro)

There is no evidence of target engagement studies for this compound using in vitro biophysical techniques. Searches for data from methods such as Surface Plasmon Resonance (SPR) or MicroScale Thermophoresis (MST), which would provide insights into the direct binding of the compound to a target protein, did not yield any results.

Derivatization, Analog Synthesis, and Library Generation Based on 1 3,4 Dichlorobenzoyl Piperazine Scaffold

Systematic Modification of the Piperazine (B1678402) Ring for Structure-Property Relationship Studies

The piperazine ring within the 1-(3,4-Dichlorobenzoyl)piperazine scaffold is a prime target for systematic modification to establish robust structure-property relationships (SPR). The two nitrogen atoms of the piperazine moiety offer sites for chemical elaboration, significantly influencing the molecule's physicochemical and pharmacological properties. nih.gov The secondary amine at the N4 position is particularly amenable to a variety of chemical transformations, including alkylation, arylation, acylation, and sulfonylation.

Research has shown that introducing different substituents at the N4-position can modulate properties such as lipophilicity, polarity, and basicity, which in turn affects the compound's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov For instance, the synthesis of N-alkyl and N-aryl piperazine derivatives is a common strategy. mdpi.com Nucleophilic substitution reactions using various alkyl halides or reductive amination with different aldehydes and ketones are frequently employed methods to introduce a wide range of functional groups. mdpi.com

A key objective of these modifications is to explore the spatial and electronic requirements for optimal interaction with biological targets. Studies on related N-substituted piperazine compounds have demonstrated that even subtle changes, such as the length of an alkyl chain or the electronic nature of an aromatic substituent, can lead to significant differences in biological activity. For example, in a series of N-arylpiperazine derivatives, the introduction of electron-withdrawing groups on the N-aryl ring was found to influence the antimycobacterial activity. mdpi.com

The table below illustrates common modifications made to the piperazine ring and the synthetic methods used.

| Modification Type | Reagent/Method | Resulting Substituent | Reference |

| N-Alkylation | Alkyl halide, Base | Alkyl group | mdpi.com |

| Reductive Amination | Aldehyde/Ketone, Reducing agent | Substituted alkyl group | mdpi.com |

| N-Arylation | Aryl halide, Buchwald-Hartwig coupling | Aryl group | mdpi.com |

| N-Acylation | Acyl chloride, Base | Acyl group | nih.gov |

Exploration of Substituent Effects on the Dichlorobenzoyl Moiety

While the piperazine ring offers a convenient handle for modification, the 3,4-dichlorobenzoyl moiety also plays a crucial role in defining the molecule's properties. The two chlorine atoms on the phenyl ring create a distinct electronic and steric profile that can be systematically altered to probe its influence on activity.

Researchers can replace or supplement the chlorine atoms with other substituents to study the effects on target binding and pharmacokinetics. Common modifications include introducing other halogens (e.g., fluorine, bromine), small alkyl groups (e.g., methyl), or electron-donating groups (e.g., methoxy). These changes can affect the molecule's conformation, electronic distribution, and ability to form key interactions, such as halogen bonds or hydrophobic interactions, with a biological target.

The synthesis of analogs with modified benzoyl moieties typically involves the acylation of piperazine with a correspondingly substituted benzoyl chloride. mdpi.com For example, a series of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine derivatives were synthesized by reacting the piperazine intermediate with various benzoyl chlorides, demonstrating this synthetic approach. mdpi.com

The following table details potential modifications to the dichlorobenzoyl ring.

| Original Substituent | Potential Replacement | Rationale for Modification |

| 3-Chloro, 4-Chloro | 3-Fluoro, 4-Fluoro | Altering halogen bond donor capacity and electronics |

| 3-Chloro, 4-Chloro | 3-Methyl, 4-Methyl | Increasing lipophilicity and steric bulk |

| 3-Chloro, 4-Chloro | 3-Methoxy, 4-Methoxy | Introducing hydrogen bond acceptor and electron-donating character |

| 3-Chloro, 4-Chloro | 4-Trifluoromethyl | Adding a strong electron-withdrawing group |

By comparing the biological activities of these analogs, a detailed structure-activity relationship (SAR) for the dichlorobenzoyl part of the scaffold can be developed, providing insights into the optimal substitution pattern for a desired effect.

Design and Synthesis of Chemically Diverse Analog Libraries

Moving beyond systematic, one-at-a-time modifications, the this compound scaffold is an excellent foundation for creating chemically diverse analog libraries. The goal is to generate a wide array of novel structures to screen for new biological activities. This involves incorporating a broader range of chemical functionalities and structural motifs.

The synthesis of such libraries often leverages the reactivity of the N4-piperazine nitrogen. By reacting the core scaffold with a diverse set of building blocks, such as various carboxylic acids, sulfonyl chlorides, isocyanates, and aldehydes, a multitude of derivatives can be produced. For instance, coupling the scaffold with a range of heterocyclic carboxylic acids can introduce new pharmacophoric elements. Similarly, derivatization with different sulfonyl chlorides can produce a library of sulfonamides with varied steric and electronic properties.

One effective strategy involves multi-step synthetic sequences. For example, an initial N-alkylation of the piperazine can introduce a reactive functional group, such as a primary amine or a carboxylic acid, which can then be used in a subsequent reaction to attach another set of diverse building blocks, exponentially increasing the chemical diversity of the resulting library. The synthesis of complex heterocyclic derivatives, such as those containing 1,3,4-oxadiazole (B1194373) rings linked to a piperazine, exemplifies this approach to generating novel and biologically interesting moieties. nih.gov

Parallel Synthesis and Combinatorial Chemistry Approaches

To efficiently generate large libraries of analogs based on the this compound scaffold, parallel synthesis and combinatorial chemistry techniques are often employed. These high-throughput methods allow for the rapid production and screening of hundreds or thousands of compounds, accelerating the drug discovery process.

In a parallel synthesis setup, the core scaffold is dispensed into an array of reaction vessels (e.g., a 96-well plate). A different building block or reagent is then added to each well, allowing for the simultaneous synthesis of a large number of distinct products under similar reaction conditions. The N-acylation of the piperazine scaffold with a library of diverse carboxylic acids or the reductive amination with a collection of different aldehydes are reactions well-suited for this approach.

Liquid-phase combinatorial synthesis has also proven to be a valuable tool for constructing piperazine libraries. nih.gov This method may use a soluble polymer support to which the initial piperazine is attached. The supported piperazine then undergoes a series of reactions with various building blocks. A key advantage is that the polymer-bound product can be easily precipitated and washed to remove excess reagents and byproducts, simplifying purification. nih.gov After the final synthetic step, the desired compound is cleaved from the soluble support, yielding a library of pure compounds for biological evaluation.

These combinatorial strategies enable the systematic exploration of a vast chemical space around the this compound core, significantly increasing the probability of identifying novel compounds with desired biological activities.

Advanced Analytical Methodologies for Detection and Quantification of 1 3,4 Dichlorobenzoyl Piperazine in Research Media

Development and Validation of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds and research chemicals due to its simplicity, high velocity, and broad sensitivity range. ijprajournal.com For 1-(3,4-Dichlorobenzoyl)piperazine, a reversed-phase HPLC (RP-HPLC) method is highly suitable, leveraging the compound's non-polar characteristics for effective separation.

The development of a robust HPLC method involves the systematic optimization of several parameters. A typical approach would utilize an octadecylsilane (B103800) (C18) bonded silica (B1680970) column, which separates compounds based on their hydrophobicity. google.com The mobile phase often consists of a mixture of an aqueous buffer and an organic solvent, such as acetonitrile (B52724) or methanol. rjptonline.org Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is frequently employed to achieve optimal separation of the main compound from any impurities. google.comrjptonline.org Detection is commonly performed using a Diode-Array Detector (DAD) or a standard UV detector, set at a wavelength where the dichlorobenzoyl chromophore exhibits maximum absorbance, such as 254 nm. google.com

Method validation is a critical step to ensure the reliability of the analytical data, performed according to International Conference on Harmonisation (ICH) guidelines. rjptonline.orgturkjps.org This process verifies that the method is linear, accurate, precise, specific, and robust for its intended purpose.

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Condition |

|---|---|

| Chromatographic Column | Octadecylsilane bonded silica (C18), 250 x 4.6 mm, 5 µm |

| Mobile Phase A | Acetonitrile-Disodium Hydrogen Phosphate Buffer google.com |

| Mobile Phase B | Acetonitrile-Phosphoric Acid google.com |

| Elution Mode | Gradient Elution google.com |

| Flow Rate | 1.0 mL/min google.com |

| Column Temperature | 30 °C google.com |

| Detection Wavelength | 254 nm google.com |

| Injection Volume | 10 µL jocpr.com |

Table 2: Typical HPLC Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Linearity | The ability to elicit test results that are directly proportional to the analyte concentration. turkjps.org | Correlation coefficient (R²) > 0.999 turkjps.org |

| Accuracy | The closeness of test results to the true value, often assessed by recovery studies. jocpr.com | 98-102% recovery turkjps.org |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval. | Relative Standard Deviation (RSD) ≤ 2% |

| Intermediate Precision | Expresses within-laboratory variations (different days, analysts, equipment). | RSD ≤ 2% |

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | Peak purity index > 0.99; baseline resolution from impurities |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. jocpr.com | Signal-to-Noise Ratio ≥ 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. jocpr.com | Signal-to-Noise Ratio ≥ 10:1 |

| Robustness | The capacity to remain unaffected by small, deliberate variations in method parameters. rjptonline.org | RSD of results ≤ 4% under varied conditions jocpr.com |

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique for the impurity profiling of volatile and semi-volatile substances. thermofisher.com It combines the superior separation capability of gas chromatography with the highly specific detection and identification power of mass spectrometry. unodc.org This makes it an ideal method for identifying and quantifying trace-level impurities that may be present in a sample of this compound.

In a typical GC-MS analysis, the sample is vaporized and introduced into a GC column. Compounds are separated based on their boiling points and interaction with the column's stationary phase. ijprajournal.com As each compound elutes from the column, it enters the mass spectrometer, where it is ionized (commonly by Electron Ionization - EI) and fragmented. thermofisher.com The resulting mass spectrum serves as a "molecular fingerprint," allowing for the identification of the compound by comparing it to spectral libraries like the NIST library. thermofisher.com

For comprehensive impurity profiling, high-resolution mass spectrometry (HRMS) systems, such as Time-of-Flight (TOF) or Orbitrap mass spectrometers, are increasingly used. thermofisher.com These instruments provide highly accurate mass measurements, which can be used to determine the elemental composition of an unknown impurity, facilitating its structural elucidation. thermofisher.com

Table 3: Representative GC-MS System Parameters for Impurity Analysis

| Parameter | Condition |

|---|---|

| GC Column | Phenyl-methyl polysiloxane capillary column (e.g., DB-5ms) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Temperature Program | e.g., Initial 100°C, ramp to 300°C at 15°C/min, hold for 5 min |

| Ionization Source | Electron Ionization (EI), 70 eV |

| Mass Analyzer | Quadrupole, Time-of-Flight (TOF), or Orbitrap |

| Scan Range | m/z 40-550 |

The primary challenge in analyzing piperazine (B1678402) derivatives by GC-MS can be their polarity and thermal stability. If this compound or its impurities exhibit poor chromatographic performance, derivatization to form more volatile and thermally stable analogues may be necessary before analysis.

Capillary Electrophoresis (CE) for Separation and Analysis

Capillary Electrophoresis (CE) represents a family of high-resolution separation techniques that use an electric field to separate analytes within a narrow-bore fused-silica capillary. sciex.com It offers advantages such as high separation efficiency, short analysis times, and minimal sample and solvent consumption. springernature.com The simplest form of CE is Capillary Zone Electrophoresis (CZE), where separation is based on differences in the charge-to-mass ratio of the analytes. sciex.com

For the analysis of this compound, which is a basic compound, CZE is a viable approach. The analysis is performed in a background electrolyte (BGE), which is typically an acidic buffer to ensure the analyte is protonated and carries a positive charge. epa.gov The application of a high voltage across the capillary causes the ions to migrate towards the cathode at different velocities, achieving separation. sciex.com

To enhance separation specificity, particularly for closely related impurities or isomers, additives can be included in the BGE. Cyclodextrins are commonly used to resolve positional isomers or chiral compounds. epa.gov Another variant, Micellar Electrokinetic Chromatography (MEKC), incorporates surfactants into the BGE to form micelles, allowing for the simultaneous separation of both charged and neutral compounds. ijprajournal.com

Table 4: Potential Capillary Electrophoresis Method Parameters

| Parameter | Condition |

|---|---|

| Capillary | Uncoated fused-silica, 50 µm i.d., 60 cm total length epa.gov |

| Background Electrolyte (BGE) | 20 mmol/L Phosphoric acid adjusted to pH 2.5 with triethylamine (B128534) epa.gov |

| Additive (optional) | 10 mmol/L α-cyclodextrin for enhanced selectivity epa.gov |

| Applied Voltage | 25 kV epa.gov |

| Temperature | 25 °C epa.gov |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |

| Detection | UV Spectrophotometry at 236 nm epa.gov |

Validation of a CE method would follow similar principles to HPLC, assessing linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). nih.gov For related chlorophenylpiperazine (B10847632) isomers, CE methods have demonstrated excellent linearity (R² > 0.999) with LODs in the low µg/mL range. epa.gov

Spectrophotometric and Fluorometric Assay Development

Spectrophotometric and fluorometric methods provide simple, rapid, and cost-effective alternatives for the quantification of an analyte, although they generally offer less specificity than chromatographic techniques.

Spectrophotometry: A direct UV spectrophotometric assay can be developed for this compound due to the presence of the dichlorobenzoyl group, which acts as a chromophore, absorbing light in the UV region. The method would involve preparing a standard curve by measuring the absorbance of solutions of known concentrations at the wavelength of maximum absorbance (λmax). The concentration of the compound in an unknown sample can then be determined by measuring its absorbance and interpolating from the standard curve.

For analytes that lack a strong chromophore or for analyses requiring higher sensitivity, derivatization reactions can be employed. A classic approach for piperazine involves a reaction with a reagent to form a highly colored product. ekb.eg For instance, piperazine can be reacted with 3,5-dibromo-2-methyl-p-benzoquinone (DEMQ) to form a blue aminovinylquinone, which can be quantified spectrophotometrically at approximately 642 nm. ekb.eg

Fluorometry: Fluorometric assays offer significantly higher sensitivity than spectrophotometry. If this compound is not naturally fluorescent, a derivatization strategy is required. This involves reacting the piperazine moiety with a fluorogenic labeling agent. Reagents like 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) are used to label primary and secondary amines, creating highly fluorescent derivatives that can be detected at very low concentrations. nih.gov The resulting derivative would be excited at a specific wavelength, and the emitted fluorescence at a longer wavelength would be measured for quantification.

Table 5: Comparison of Potential Assay Characteristics

| Method | Principle | Potential Linearity Range | Advantages | Limitations |

|---|---|---|---|---|

| Direct UV Spectrophotometry | Measures native absorbance of the dichlorobenzoyl chromophore. | 1-50 µg/mL (Hypothetical) | Simple, rapid, non-destructive | Lower sensitivity, susceptible to interference from other UV-absorbing compounds |

| Colorimetric Assay (with DEMQ) | Chemical reaction forms a colored product measured by absorbance. ekb.eg | 2-10 µg/mL (for piperazine) ekb.eg | Good sensitivity, uses standard equipment | Destructive, requires chemical derivatization step, potential for side reactions |

| Fluorometric Assay (with NBD-F) | Chemical reaction forms a fluorescent product. nih.gov | ng/mL to low µg/mL range (Hypothetical) | Very high sensitivity and selectivity | Destructive, requires derivatization, potential for quenching effects |

Table 6: List of Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| α-cyclodextrin |

| 3,5-dibromo-2-methyl-p-benzoquinone (DEMQ) |

| Disodium Hydrogen Phosphate |

| 4-fluoro-7-nitro-2,1,3-benzoxadiazole (NBD-F) |

| Helium |

| Methanol |

| Phosphoric Acid |

| Piperazine |

Chemical Reactivity, Degradation Pathways, and Stability Profiling of 1 3,4 Dichlorobenzoyl Piperazine

Hydrolytic Stability under Varied pH and Temperature Conditions

Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide (B78521) ion acts as a potent nucleophile, directly attacking the carbonyl carbon. The rate of hydrolysis is typically at its minimum in the neutral pH range and increases at both acidic and basic pH.

Studies on the hydrolysis of other N-acylheterocycles, such as N-benzoyl-2-phenylimidazole, have shown a complex dependence on pH, with the involvement of mono- and di-protonated species in acidic regions and a change in the rate-determining step in alkaline regions. psu.edu For instance, the hydrolysis of certain aminoalkyl esters of ketorolac, which also contain a piperazine (B1678402) moiety, demonstrates pseudo-first-order kinetics with pH-rate profiles indicating that the stability is highly dependent on the extent of protonation of the nitrogen atoms. nih.gov The hydrolysis of these esters was found to be significantly faster under basic conditions due to catalysis by the hydroxide anion. nih.gov

The presence of the electron-withdrawing chloro-substituents on the benzoyl ring of 1-(3,4-Dichlorobenzoyl)piperazine would be expected to increase the electrophilicity of the carbonyl carbon, potentially making the amide bond more susceptible to nucleophilic attack compared to an unsubstituted benzoylpiperazine. However, the precise impact on the hydrolysis rate across a range of pH values and temperatures would require experimental determination.

Table 1: Predicted Hydrolytic Behavior of this compound Based on General Amide Chemistry

| Condition | Expected Reactivity | Influencing Factors |

| Acidic pH | Increased hydrolysis rate | Protonation of the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. |

| Neutral pH | Minimal hydrolysis rate | Slower, uncatalyzed hydrolysis. |

| Basic pH | Increased hydrolysis rate | Nucleophilic attack by hydroxide ions on the carbonyl carbon. |

| Increased Temperature | Increased hydrolysis rate | Provides the necessary activation energy for the hydrolysis reaction across all pH ranges. |

Note: This table is based on general principles of amide hydrolysis and data for analogous compounds. Specific experimental data for this compound is required for quantitative assessment.

Photochemical Degradation Pathways

The photochemical degradation of this compound can be initiated by the absorption of light, leading to the formation of excited states that can undergo various chemical reactions. The presence of the dichlorobenzoyl chromophore suggests that the compound will absorb UV light.

Studies on the OH-initiated photo-oxidation of piperazine in simulated atmospheric conditions have shown that the reaction proceeds via both C-H and N-H abstraction. nih.govresearchgate.net This leads to the formation of various products, including 1,2,3,6-tetrahydropyrazine, 1-nitropiperazine, and 1-nitrosopiperazine (B26205). nih.govresearchgate.net The photolysis of 1-nitrosopiperazine has also been studied, indicating that nitrosamines can be rapidly degraded by natural sunlight. nih.govresearchgate.net

For this compound, similar photochemical pathways can be anticipated. The abstraction of a hydrogen atom from the piperazine ring by photochemically generated radicals could be a primary degradation step. The dichlorophenyl ring itself is generally stable to photolysis, but it can influence the electronic properties of the molecule and thus its photochemical reactivity.

The primary photochemical processes for N-acylpiperazines could involve:

Norrish Type I cleavage: Homolytic cleavage of the amide bond to form a benzoyl radical and a piperazinyl radical.

Norrish Type II reaction: Intramolecular hydrogen abstraction from the piperazine ring by the excited carbonyl group, leading to ring opening or rearrangement.

Photo-Fries rearrangement: Migration of the benzoyl group to the piperazine ring, although this is less common for amides.

The presence of oxygen can lead to the formation of various photo-oxidation products. The piperazinyl radicals formed can react with oxygen to produce peroxy radicals, which can then lead to a cascade of reactions forming hydroperoxides, alcohols, and carbonyl compounds.

Table 2: Potential Photochemical Degradation Products of this compound

| Proposed Pathway | Potential Products |

| C-H Abstraction on Piperazine Ring | Hydroxylated derivatives, Piperazinone derivatives |

| N-H Abstraction (if secondary amine present) | Piperazinyl radical leading to dimerization or reaction with other species |

| Amide Bond Cleavage | 3,4-Dichlorobenzoic acid and piperazine |

| Reaction with Atmospheric Species (e.g., OH, NO, NO2) | Nitrated and nitrosated derivatives |

Note: This table is speculative and based on the photochemical behavior of related piperazine compounds. nih.govresearchgate.netacs.org Experimental studies are needed to identify the actual photoproducts of this compound.

Thermal Decomposition Kinetics and Product Identification

The thermal stability of this compound has been investigated as part of a study on a novel class of heterocyclic compounds. nih.gov In an oxidizing atmosphere, the compound (referred to as compound 5 in the study) exhibits a high initial decomposition temperature (T₅%) of 300 °C, indicating significant thermal stability. nih.gov This is a higher decomposition temperature compared to the parent compound without chlorine substituents (275 °C), suggesting that the dichloro substitution enhances thermal stability. nih.gov

The decomposition in an oxidizing atmosphere proceeds in two main stages. nih.gov The first stage occurs up to approximately 440 °C, with the maximum decomposition rate observed at 358 °C. nih.gov The second stage takes place between approximately 440 °C and 650 °C. nih.gov

Analysis of the gaseous products evolved during the thermal decomposition in an inert atmosphere suggests that the process is initiated by a radical mechanism involving the cleavage of C-N and C-C bonds. nih.gov For the chlorine-containing compounds in the study, the formation of the corresponding chloroanilines was indicated by the presence of characteristic absorption bands in the FTIR spectra of the volatiles. nih.gov Specifically for this compound, this would imply the formation of 3,4-dichloroaniline (B118046) as a decomposition product. Other identified volatile products from the class of compounds studied include NH₃, HNCO, HCN, CO, CO₂, H₂O, and NO₂. nih.gov In an oxidizing atmosphere, additional products such as N₂, NH₂OH, and (CN)₂ were also detected. nih.gov

While detailed kinetic parameters like activation energy have been determined for the thermal degradation of aqueous piperazine (183.5 kJ/mol), specific values for this compound are not available. utexas.edu

Table 3: Thermal Decomposition Data for this compound and Related Compounds

| Compound | Initial Decomposition Temp. (T₅%) (°C) | Atmosphere | Key Decomposition Products (Inferred/Identified) | Reference |

| This compound | 300 | Oxidizing | 3,4-Dichloroaniline, NH₃, HNCO, HCN, CO, CO₂, H₂O, NO₂, HCl, N₂, NH₂OH, (CN)₂ | nih.gov |

| 1-Benzoylpiperazine (Parent Compound) | 275 | Oxidizing | Aniline and other nitrogen-containing fragments | nih.gov |

| Aqueous Piperazine (8 m) | - | Inert | N-formylpiperazine, 1-[2-[(2-aminoethyl) amino]ethyl] piperazine | utexas.edu |

Oxidative Stability and Susceptibility to Reactive Species

The oxidative stability of this compound is a crucial aspect of its chemical profile, particularly its susceptibility to reactive oxygen species (ROS) such as hydroxyl radicals (•OH), superoxide (B77818) anions (O₂⁻), and ozone (O₃).

Studies on the oxidative degradation of piperazine itself have shown that it can be oxidized, and this process can be catalyzed by metal ions like copper (Cu²⁺), while iron (Fe²⁺) and other stainless steel metals are weaker catalysts. utexas.edu The degradation products of piperazine oxidation include ethylenediamine (B42938), carboxylate ions, and amides. utexas.edu In the presence of KOH, the oxidative degradation of piperazine is enhanced, while K₂CO₃ appears to inhibit it. nih.gov

The reaction of piperazine with OH radicals is known to be rapid and proceeds through both N-H and C-H abstraction, leading to the formation of various oxidation products. nih.govresearchgate.net The presence of the benzoyl group in this compound will influence the electron density on the piperazine ring and may affect the rates of these abstraction reactions.

The reaction of N,N'-substituted p-phenylenediamines with ozone has been shown to proceed via an electron transfer mechanism, forming radical cations. epa.gov A similar mechanism could be possible for this compound, where ozone attacks the nitrogen atoms of the piperazine ring. Reactions of N,O- and N,S-azoles with ozone have been shown to occur via a Criegee-type reaction at the C=C double bond. nih.gov

The susceptibility of the compound to ROS can be inferred from studies on other N-substituted heterocycles. For example, N-substituted indole-2 and 3-carboxamides have been shown to react with superoxide radicals and hydroxyl radicals. nih.gov

Table 4: Predicted Susceptibility of this compound to Reactive Species

| Reactive Species | Potential Reaction Pathway | Expected Outcome |

| Hydroxyl Radical (•OH) | H-atom abstraction from C-H and N-H bonds of the piperazine ring. | Formation of hydroxylated derivatives and piperazinone-type structures. |

| Superoxide Anion (O₂⁻) | Nucleophilic attack or electron transfer. | Potential for ring opening or formation of peroxy species. |

| Ozone (O₃) | Electrophilic attack on the nitrogen atoms or the aromatic ring. | Formation of N-oxides or ozonolysis products. |

| Singlet Oxygen (¹O₂) | Ene reaction or [2+2] cycloaddition. | Formation of hydroperoxides or endoperoxides. |

Note: This table outlines potential reactions based on the known reactivity of piperazine and other heterocyclic compounds with ROS. nih.govresearchgate.netutexas.edunih.gov Specific experimental verification for this compound is necessary.

Role of 1 3,4 Dichlorobenzoyl Piperazine As a Chemical Probe and Scaffold in Fundamental Research

Utility in Fragment-Based Drug Discovery Research

Fragment-Based Drug Discovery (FBDD) has become a powerful strategy for identifying lead compounds in modern medicinal chemistry. This approach utilizes small, low-molecular-weight molecules, or "fragments," that typically exhibit weak but efficient binding to a biological target. The piperazine (B1678402) ring is a frequently used heterocycle in the design of such fragments and their subsequent elaboration into more potent drug candidates. researchgate.netresearchgate.net

The structure of 1-(3,4-Dichlorobenzoyl)piperazine is well-suited for FBDD for several reasons:

Scaffold for Elaboration: The piperazine ring serves as an excellent scaffold. nih.govresearchgate.netnih.gov The unsubstituted secondary amine (-NH) group provides a readily available chemical handle for synthetic modification. This allows chemists to systematically "grow" the fragment by adding other chemical groups to explore the binding pocket of a target protein, a key step in optimizing fragment hits into lead compounds.

Vectorial Diversity: The piperazine core allows for the introduction of substituents in defined three-dimensional orientations. This vectorial diversity is crucial for exploring the chemical space around the initial fragment-binding site on a macromolecule.

While specific FBDD campaigns explicitly documenting the use of this compound as a starting fragment are not detailed in the available literature, its structural motifs are representative of the types of fragments and scaffolds that are central to this discovery paradigm. nih.govjrespharm.com The combination of a rigid aromatic system with a flexible, yet conformationally constrained, piperazine ring makes it an archetypal starting point for building more complex and potent inhibitors.

Contribution to Understanding Ligand-Macromolecule Recognition Principles

The study of how small molecules (ligands) recognize and bind to large biomolecules like proteins and nucleic acids is fundamental to drug design. The compound this compound and its analogs serve as useful tools for dissecting these interactions.

Structural studies on closely related molecules provide insight into the likely binding conformations of this compound. For instance, crystallographic analysis of similar 1-benzoyl-piperazine derivatives reveals that the piperazine ring typically adopts a stable "chair" conformation. nih.gov In this arrangement, substituents can occupy either equatorial or axial positions, which has significant consequences for how the molecule presents its functional groups to a binding partner.

Key interactions that this compound can participate in include:

Hydrogen Bonding: The carbonyl oxygen of the benzoyl group can act as a hydrogen bond acceptor, while the secondary amine of the piperazine ring can act as a hydrogen bond donor.

Halogen Bonding: The two chlorine atoms on the benzene (B151609) ring can participate in halogen bonds, a type of non-covalent interaction where a halogen atom acts as an electrophilic species. This has been increasingly recognized as an important interaction for ligand affinity and selectivity.

Aromatic Interactions: The dichlorophenyl ring can engage in π-stacking or π-π interactions with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) in a protein's binding site.

Application in Affinity Chromatography Ligand Design

Affinity chromatography is a powerful technique used to purify a specific molecule or group of molecules from a complex mixture. The method relies on a highly specific binding interaction between the target molecule and a ligand that has been immobilized on a solid support (the chromatography matrix).

The chemical structure of this compound makes it a suitable candidate for development as an affinity ligand. The key feature for this application is the secondary amine on the piperazine ring. This amine provides a nucleophilic site that can be used to covalently attach the molecule to a pre-activated chromatography resin.

The process would typically involve:

Matrix Activation: A solid support, such as agarose (B213101) or sepharose beads, is chemically activated to introduce reactive groups (e.g., N-hydroxysuccinimide esters, epoxy groups).

Ligand Immobilization: The this compound is reacted with the activated matrix. The piperazine nitrogen attacks the reactive group on the support, forming a stable covalent bond.

Chromatography: A biological sample containing the target protein is passed over the matrix. If the immobilized ligand has a high affinity for the target, the protein will bind to the column while other components pass through. The purified protein can then be eluted by changing the buffer conditions to disrupt the binding interaction.

While there are no specific reports detailing the use of this compound as a ligand in an affinity chromatography application, its structural features and the chemical reactivity of the piperazine scaffold are well-established principles in the design of such purification tools. researchgate.net

Development of Fluorescent or Isotopic Probes for Biochemical Studies

Chemical probes, which can be tagged with fluorescent dyes or radioactive isotopes, are indispensable tools for studying biological processes. They allow researchers to visualize, track, and quantify target molecules in cells, tissues, and living organisms.

This compound can serve as a scaffold for the creation of such probes. The secondary amine of the piperazine ring is again the most common site for modification.

Fluorescent Probes: A fluorescent molecule (fluorophore) can be attached to the piperazine nitrogen through the formation of an amide or sulfonamide bond. The resulting probe could then be used in techniques like fluorescence microscopy or flow cytometry to study the localization and dynamics of its biological target.

Isotopic Probes: For applications like Positron Emission Tomography (PET) imaging, a positron-emitting isotope such as Fluorine-18 (¹⁸F) can be incorporated into the molecule. While syntheses of ¹⁸F-labeled piperazine derivatives for imaging sigma receptors have been reported, these are structurally distinct from this compound. jocpr.com However, the general synthetic strategies could be adapted. For example, one of the chlorine atoms on the benzoyl ring could potentially be replaced with ¹⁸F via nucleophilic aromatic substitution, or a functional group suitable for radiolabeling could be appended to the piperazine ring.

The development of such probes from the this compound scaffold would enable detailed investigation into the pharmacokinetics and pharmacodynamics of this class of compounds, providing valuable information for drug development efforts. nih.gov

Q & A

Q. What are the key considerations for synthesizing 1-(3,4-Dichlorobenzoyl)piperazine with high purity?

Methodological Answer: Synthesis typically involves coupling 3,4-dichlorobenzoic acid with piperazine using activating agents like thionyl chloride (SOCl₂) to form the acyl chloride intermediate. Reaction conditions (e.g., anhydrous solvents, temperature control) are critical. For example, demonstrates that using DMF as a solvent with K₂CO₃ as a base at room temperature optimizes substitution reactions in piperazine derivatives. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures purity. Yield optimization may require iterative adjustments to stoichiometry and reaction time .

Q. How can researchers validate the structural identity of this compound?

Methodological Answer: Use a combination of spectroscopic techniques:

- NMR : Confirm proton environments (e.g., aromatic protons at δ 7.4–7.8 ppm for dichlorophenyl, piperazine protons at δ 3.0–3.5 ppm).

- FT-IR : Identify carbonyl stretching (~1650–1700 cm⁻¹) and C-Cl bonds (~700 cm⁻¹).

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₁Cl₂N₂O at m/z 273). highlights Raman microspectroscopy with PCA/LDA for distinguishing structural analogs, which can resolve ambiguities in isomer identification .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust ().

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis.

- Spill Management : Neutralize with sodium bicarbonate and adsorb with vermiculite. Disposal must comply with local hazardous waste regulations (e.g., incineration) .

Q. How do researchers assess the solubility and stability of this compound in biological assays?

Methodological Answer:

- Solubility : Test in DMSO (common solvent) or aqueous buffers (pH 7.4) using UV-Vis spectroscopy. notes solubility >48.7 µg/mL in PBS, determined via bioassay protocols.

- Stability : Perform accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Adjust formulation with cyclodextrins or liposomes if instability is observed .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts in the synthesis of this compound?

Methodological Answer:

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance regioselectivity.

- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) versus non-polar solvents (THF) for reaction efficiency. suggests trifluoromethoxybenzenesulfonyl derivatives require dichloromethane (DCM) for optimal coupling.

- In-line Monitoring : Use FT-IR or HPLC to track intermediate formation and adjust reaction parameters dynamically .

Q. What strategies resolve contradictions in biological activity data across studies?

Methodological Answer:

- Orthogonal Assays : Validate receptor binding (e.g., serotonin 5-HT₂A) using both radioligand displacement and functional assays (Ca²⁺ flux).